1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted indazole moiety and a boron-containing dioxaborolane group. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties. Its molecular formula is C₁₃H₂₂BNO₃, with a molecular weight of approximately 251.13 g/mol .
These reactions are essential for developing more complex structures in pharmaceutical and agrochemical research.
The synthesis of 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one typically involves several steps:
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and catalyst use .
The compound's unique structure lends itself to several applications:
Its reactivity also makes it suitable for further chemical modifications leading to more complex molecules.
Interaction studies involving 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one would typically focus on:
Such studies are crucial for determining the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone | 1616388-38-5 | 0.92 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | 454482-11-2 | 0.89 |
| 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindolin-1-one | 1221239-09-3 | 0.80 |
These compounds exhibit similar boron-containing structures but differ in their functional groups and biological activities. The unique combination of the indazole framework and boron functionality in 1-(4-Chloro...) sets it apart from these analogs.
Iridium-catalyzed C–H borylation has emerged as a cornerstone for introducing boronate esters into indazole scaffolds. The method leverages the steric and electronic properties of the indazole ring to achieve selective borylation at the C-6 position. For example, a study demonstrated that iridium complexes paired with 1,10-phenanthroline ligands enable efficient borylation of N-protected indazoles under mild conditions. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) or its derivatives as boron sources, with yields exceeding 90% in optimized systems.
A critical advancement involves the use of preformed catalysts such as [Ir(Cl)(COD)(1,10-phenanthroline)], which circumvent inconsistencies observed with in situ catalyst generation. This preformed system achieves near-quantitative conversion in model reactions, as evidenced by the borylation of N-Boc-indole at 0.5 mol% catalyst loading. The methodology’s robustness is further underscored by its application in one-pot syntheses of complex molecules, such as Meridianin G, with an 87% isolated yield.
Table 1: Comparison of Iridium-Catalyzed Borylation Conditions
| Substrate | Catalyst System | Boron Source | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-indole | [Ir(Cl)(COD)(phen)] | B₂pin₂ | 99 | |
| 1-Acetylindazole | Ir/dtbpy | HBpin | 85 | |
| 4-Bromoindazole | PdCl₂(dppf)-CH₂Cl₂ | B₂pin₂ | 98 |
Ligand architecture profoundly influences catalytic efficiency and selectivity. The Ir/dtbpy (4,4’-di-tert-butylbipyridine) system, for instance, facilitates C–H borylation with predictable regioselectivity based on steric hindrance. However, recent studies highlight the superiority of 1,10-phenanthroline ligands in stabilizing iridium centers, thereby enhancing turnover frequencies and functional group tolerance.
A solvent-assisted mechanistic switch has been proposed for cationic vs. neutral iridium complexes. In noncoordinating solvents like octane, cationic [Ir(COD)(phen)]⁺Cl⁻ forms, which is catalytically inactive, whereas neutral [Ir(Cl)(COD)(phen)] retains activity. This insight underscores the importance of solvent selection in preventing deactivation pathways.
The presence of halogen substituents, such as chlorine at the C-4 position, introduces steric and electronic challenges. Despite this, palladium-mediated Miyaura borylation reactions exhibit remarkable tolerance. For example, 1-(4-bromoindazol-1-yl)ethanone undergoes borylation with B₂pin₂ in the presence of KOAc and PdCl₂(dppf)-CH₂Cl₂, yielding 1-[4-(dioxaborolan-2-yl)indazol-1-yl]ethanone at 98% efficiency. The reaction proceeds via a degassed 1,4-dioxane solvent system, with flash chromatography purification ensuring high purity.
Functional group compatibility extends to acetyl-protected indazoles, where the ketone group remains intact during borylation. This stability enables sequential functionalization strategies, as demonstrated by the synthesis of 1-acetyl-1H-indazole-6-boronic acid pinacol ester (CAS 1256359-07-5), a precursor for Suzuki-Miyaura cross-coupling.